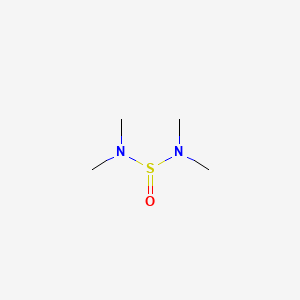
SULFINYLBIS(DIMETHYLAMIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfinylbis(dimethylamide) is an organosulfur compound with the molecular formula C₄H₁₂N₂OS. It is also known as sulfurous diamide, tetramethyl-. This compound is characterized by the presence of a sulfinyl group (SO) bonded to two dimethylamide groups (N(CH₃)₂). It is a solid at room temperature with a melting point of 31°C and a boiling point of 209°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfinylbis(dimethylamide) can be synthesized through the reaction of dimethylamine with sulfur dioxide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sulfinylbis(dimethylamide) involves the use of large-scale reactors where dimethylamine and sulfur dioxide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the pure compound. The process is carefully monitored to maintain the reaction conditions and ensure the safety of the operation .
Análisis De Reacciones Químicas
Types of Reactions
Sulfinylbis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylbis(dimethylamide).
Reduction: It can be reduced to form dimethylamine and sulfur.
Substitution: It can undergo substitution reactions where the dimethylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonylbis(dimethylamide)
Reduction: Dimethylamine and sulfur
Substitution: Various substituted sulfinyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfinylbis(dimethylamide) has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Mecanismo De Acción
The mechanism of action of sulfinylbis(dimethylamide) involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit the activity of enzymes that rely on sulfur-containing cofactors, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonylbis(dimethylamide): Similar structure but with a sulfonyl group (SO₂) instead of a sulfinyl group.
Sulfinylbis(dimethylamine): Similar structure but with dimethylamine groups instead of dimethylamide groups.
Sulfonimidates: Sulfur(VI) compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.
Uniqueness
Sulfinylbis(dimethylamide) is unique due to its specific reactivity profile and the presence of the sulfinyl group. This makes it a valuable reagent in organic synthesis and a useful probe in biochemical studies .
Propiedades
Número CAS |
3768-60-3 |
|---|---|
Fórmula molecular |
C4H12N2OS |
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
N-dimethylsulfinamoyl-N-methylmethanamine |
InChI |
InChI=1S/C4H12N2OS/c1-5(2)8(7)6(3)4/h1-4H3 |
Clave InChI |
HYIDEDUTFDYUHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















